![molecular formula C13H18N2O3 B3948815 N-(2-ethylphenyl)-N'-(2-methoxyethyl)ethanediamide](/img/structure/B3948815.png)
N-(2-ethylphenyl)-N'-(2-methoxyethyl)ethanediamide
Overview
Description
N-(2-ethylphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as EMD-386088, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of N-phenylalkyl-substituted diamides, and it has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N'-(2-methoxyethyl)ethanediamide is not fully understood, but it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the sensation of pain and inflammation. By blocking TRPV1, this compound may reduce pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and antinociceptive effects. It has also been shown to reduce thermal hyperalgesia and mechanical allodynia in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-ethylphenyl)-N'-(2-methoxyethyl)ethanediamide for lab experiments is its potent and selective activity against TRPV1. This makes it a useful tool for studying the role of TRPV1 in pain and inflammation. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several potential future directions for research on N-(2-ethylphenyl)-N'-(2-methoxyethyl)ethanediamide. One area of interest is the development of more potent and selective TRPV1 antagonists based on the structure of this compound. Another potential direction is the investigation of the effects of this compound on other ion channels and receptors that are involved in pain and inflammation. Finally, there is a need for further studies to determine the safety and efficacy of this compound in human clinical trials.
Scientific Research Applications
N-(2-ethylphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation.
properties
IUPAC Name |
N'-(2-ethylphenyl)-N-(2-methoxyethyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-10-6-4-5-7-11(10)15-13(17)12(16)14-8-9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZYBPRCPSDWFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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